

(Rac)-LM11A-31: A Comprehensive Literature Review for Neurodegenerative Diseases

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Compound of Interest

Compound Name: (Rac)-LM11A-31

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(An In-depth Technical Guide)

Introduction

(Rac)-LM11A-31 is an orally available, brain-penetrant small molecule that has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases.^{[1][2]} Chemically identified as (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, its primary mechanism of action is the modulation of the p75 neurotrophin receptor (p75NTR).^{[1][3]} Unlike traditional neurotrophin-based therapies, LM11A-31 offers a novel approach by selectively activating pro-survival signaling pathways while inhibiting pro-apoptotic signals mediated by p75NTR, a receptor implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and other neurological conditions.^{[1][2][4][5]} This document provides a detailed review of the existing literature on LM11A-31, focusing on its mechanism of action, preclinical efficacy, clinical trial data, and key experimental methodologies.

Mechanism of Action: Modulating the p75 Neurotrophin Receptor

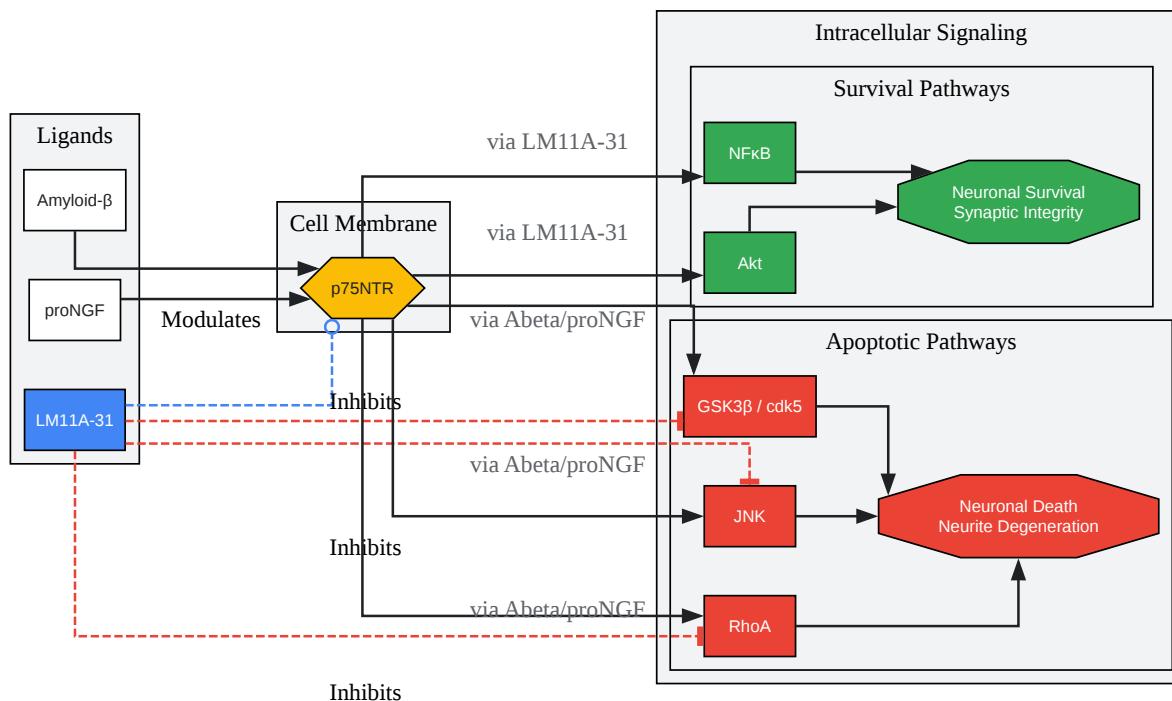
The p75NTR, a member of the tumor necrosis factor receptor superfamily, plays a complex and often dual role in the nervous system.^{[2][6]} Its signaling outcomes depend on the specific ligand and the presence of co-receptors, such as the Tropomyosin receptor kinase (Trk) family.^{[3][7]}

- Pro-survival Signaling: When co-expressed with Trk receptors, p75NTR can form a high-affinity receptor complex for neurotrophins like Nerve Growth Factor (NGF), promoting

neuronal survival and function.[3]

- Pro-death Signaling: In the absence of Trk receptors or in the presence of proneurotrophins, p75NTR can initiate apoptotic pathways.[3] This pro-death signaling is also activated by amyloid-beta (A β) in Alzheimer's disease models.[1][3]

LM11A-31 selectively binds to p75NTR, but not TrkA, and modulates its signaling to favor neuroprotective outcomes.[2][3] It has been shown to inhibit A β -induced degenerative signaling, including the excessive activation of GSK3 β , cdk5, and JNK.[3] Concurrently, it activates pro-survival pathways that are often compromised in neurodegenerative diseases, such as the Akt and NFkB pathways.[3] This modulation effectively shifts the balance away from apoptosis and towards neuronal protection, differentiation, and synaptic integrity.[2] In models of Parkinson's disease, LM11A-31 has been shown to inhibit the proteolytic cleavage of p75NTR, a key step in its pro-death signaling cascade initiated by oxidative stress.[4][7][8]



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Figure 1: LM11A-31 Signaling Pathway Modulation

Preclinical Efficacy in Neurodegenerative Disease Models

LM11A-31 has demonstrated significant neuroprotective effects across a wide array of preclinical models.

Alzheimer's Disease (AD)

In multiple mouse models of AD, LM11A-31 has been shown to prevent key pathological features and improve cognitive function.^[1] It effectively reduces tau phosphorylation and misfolding, mitigates microglia and astrocyte activation, and prevents the loss of cholinergic neurites.^{[1][9]} Notably, treatment can reverse cholinergic neurite dystrophy even when administered at mid- to late-stages of disease progression.^{[3][10]} The compound also blocks A β -induced neurodegeneration and synaptic impairment without altering A β plaque levels, suggesting a mechanism focused on downstream neurotoxic effects.^{[1][9]}

Model	Dose	Administration Route	Duration	Key Outcomes	Reference
APP/S Mice	10 or 50 mg/kg/day	Oral	3 months	Prevented deficits in novel object recognition and Y-maze; reduced neuritic dystrophy.	[2]
APP/S & Tg2576 Mice	50 or 75 mg/kg/day	Oral	1-3 months	Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites in mid- to late-stage disease.	[3][10][11]
P301L tau mutant Mice	50 mg/kg	Oral Gavage (5 days/week)	3 months	Reduced tau pathology; improved survival rate from 64% to 94% at 9 months.	[1][2]
Aged Mice (15-18 months)	50 mg/kg/day	Oral Gavage	1+ months	Preserved basal forebrain cholinergic neurons, counteracting	[1][2]

age-related
degeneration.

Parkinson's Disease (PD)

Research in cellular models of PD has highlighted LM11A-31's potential to counteract the oxidative stress and mitochondrial dysfunction central to the disease. In dopaminergic neuronal cell lines treated with neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone, LM11A-31 confers significant protection.[4][7][12]

Model	Inducer	LM11A-31 Concentration	Key Outcomes	Reference
LUHMES Cells	6-OHDA (Oxidative Stress)	20 nM	Significantly reduced p75NTR cleavage and neuronal death.	[4][7][13]
Differentiated SH-SY5Y Cells	Rotenone (100 nM)	500 nM	Enhanced cell viability, reduced apoptosis, mitigated α - synuclein aggregation, preserved mitochondrial integrity, and restored cholesterol homeostasis.	[12][14][15]

Huntington's Disease (HD)

In the R6/2 mouse model of HD, LM11A-31 has shown promise in mitigating brain atrophy and inflammation.[5]

| Model | Dose | Administration Route | Duration | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | R6/2 Mice | 50 mg/kg/day | Oral Gavage (5-6 days/week) | 7-8 weeks | Alleviated volume reductions in striatum, globus pallidus, and cortex; normalized diffusion tensor imaging metrics; reduced plasma levels of TNF- α and IL-6; reduced urinary p75NTR-ecd levels. | [5][11]

Other Neurological Conditions

The neuroprotective effects of LM11A-31 extend to various other models of neuronal injury and disease, including traumatic brain and spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and stroke.[1]

Clinical Development

The preclinical success of LM11A-31 led to its advancement into human clinical trials for Alzheimer's disease under the name LM11A-31-BHS.

Phase 2a Clinical Trial (NCT03069014)

A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial was conducted in 242 individuals with mild to moderate AD.[2][16][17] The study's primary objective was to assess the safety and tolerability of LM11A-31.

- Primary Outcome: The trial successfully met its primary endpoint, demonstrating that LM11A-31 is safe and well-tolerated.[6][17] The most frequently reported adverse events were nasopharyngitis, diarrhea, headache, and eosinophilia.[11][17]
- Secondary & Exploratory Outcomes: While the study was not powered for cognitive efficacy and showed no significant difference in cognitive measures, it revealed promising effects on several CSF biomarkers of neurodegeneration.[6][9][17]

Biomarker	Dose(s)	Duration	Result vs. Placebo	Interpretation	Reference
Safety & Tolerability	200 mg & 400 mg (twice daily)	26 weeks	Met primary endpoint; generally safe and well-tolerated.	Favorable safety profile for further development.	[6] [17]
CSF A β 42	Pooled	26 weeks	Significantly slowed longitudinal increases (-6.98% median annual change).	Modulation of amyloid pathology/clearance.	[9] [17]
CSF A β 40	Pooled	26 weeks	Significantly slowed longitudinal increases (-8.98% median annual change).	Modulation of amyloid pathology/clearance.	[9] [17]
CSF SNAP25 (presynaptic)	Pooled	26 weeks	Significantly slowed longitudinal increases (-19.20% median annual change).	Slowed progression of presynaptic loss.	[11] [17]

CSF Neurogranin (postsynaptic)	Pooled	26 weeks	Significantly slowed longitudinal increases.	Slowed progression of postsynaptic loss. [11] [17]
CSF YKL40 (glial activation)	Pooled	26 weeks	Significantly slowed longitudinal increases (-5.19% median annual change).	Attenuation of neuroinflamm ation. [11] [17]
Plasma pTau- 217	Pooled	26 weeks	Significantly slowed the rate of increase.	Potential effect on tau pathology progression. [1]
Cognition (ADAS-Cog, MMSE)	Pooled	26 weeks	No significant difference.	Study not powered for cognitive endpoints. [2] [6]

These biomarker results suggest that LM11A-31 may have disease-modifying effects by attenuating synaptic degeneration and neuroinflammation.[\[17\]](#) These findings support the investigation of LM11A-31 in larger, longer-duration clinical trials.[\[9\]](#)[\[17\]](#)

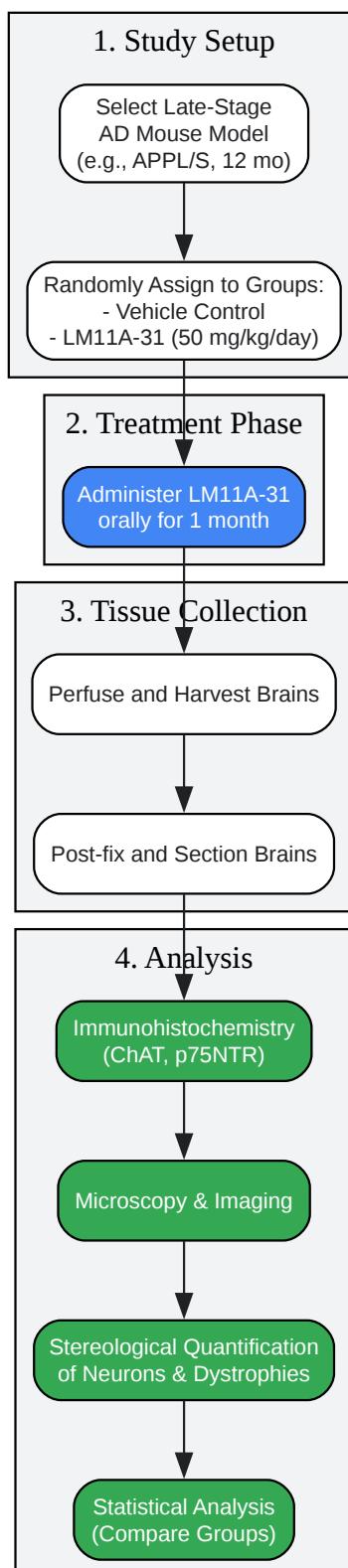
Experimental Protocols & Methodologies

The following sections detail representative experimental designs used in the evaluation of LM11A-31.

In Vivo AD Mouse Model Protocol

This protocol is based on studies reversing cholinergic neurite dystrophy in APP/S mice.[\[3\]](#)
[\[10\]](#)

- Animal Model: Male Thy-1 hAPPLond/Swe (APPL/S) mice, aged 12-13 months, exhibiting late-stage AD-like pathology.[3][10]
- Treatment:
 - Compound: LM11A-31 dissolved in drinking water.
 - Dose: 50 mg/kg/day, administered ad libitum.[3]
 - Duration: 1 month.[10]
- Control Group: Age- and gender-matched non-transgenic and APPL/S mice receiving vehicle (drinking water).
- Tissue Processing: Following treatment, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are harvested, post-fixed, and cryoprotected in sucrose solution.
- Immunohistochemistry:
 - Coronal brain sections (40 μ m) are cut using a freezing microtome.
 - Sections are stained for choline acetyltransferase (ChAT) to identify cholinergic neurons and neurites in the basal forebrain.
 - Additional sections can be stained for p75NTR.
- Quantification and Analysis:
 - Stereological methods are used to quantify the number and size of ChAT-positive neurons.
 - Dystrophic neurite clusters in the cortex are imaged and quantified.
 - Image analysis software is used to measure immunostaining intensity for p75NTR.
 - Statistical analysis (e.g., ANOVA) is performed to compare treatment and control groups.

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